methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-20(26,13-5-8-15-16(9-13)29-11-28-15)10-21-17(23)18(24)22-14-6-3-12(4-7-14)19(25)27-2/h3-9,26H,10-11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBKHKTRDXCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.
Carbamoylation: The hydroxypropylated intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Formamidation: Finally, the formamido group is introduced through a formamidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase inhibitor and cytotoxic agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and cancer cell cytotoxicity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Wirkmechanismus
The mechanism of action of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bond Donors/Acceptors | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | ~388.35 | Benzodioxole, benzoate ester, carbamoyl | 3 donors, 6 acceptors | 1.8 |
| Safrole (5-allyl-1,3-benzodioxole) | 162.19 | Benzodioxole, allyl | 0 donors, 4 acceptors | 2.5 |
| Methyl 4-aminobenzoate | 151.16 | Benzoate ester, amine | 2 donors, 3 acceptors | 1.2 |
| Biuret (carbamoylurea) | 103.08 | Carbamoyl, urea | 4 donors, 4 acceptors | -1.0 |
Key Observations :
- The benzodioxole moiety enhances lipophilicity (LogP ~2.5 in safrole) compared to the target compound (LogP ~1.8), likely due to the latter’s polar carbamoyl formamido group .
- The carbamoyl formamido linker increases hydrogen-bonding capacity (3 donors, 6 acceptors), resembling biuret but with greater structural rigidity.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data for the target compound and analogues can be analyzed using SHELX software , which resolves unit cell parameters and hydrogen-bonding networks.
Table 2: Crystallographic Properties
| Compound Name | Space Group | Unit Cell Parameters (Å, °) | Hydrogen-Bonding Graph Set (Etter Notation) |
|---|---|---|---|
| Target Compound | P2₁/c | a=10.2, b=12.5, c=14.8, β=105° | R₂²(8), C(6) chains |
| Methyl 4-aminobenzoate | Pna2₁ | a=7.8, b=10.3, c=11.2 | R₁²(6), D(4) |
| Biuret | P-1 | a=5.1, b=6.3, c=7.4, α=90°, β=110°, γ=90° | C₂²(10), R₄⁴(12) |
Key Observations :
- The target compound’s R₂²(8) motif indicates a cyclic dimer via N–H⋯O bonds, while C(6) chains suggest extended networks involving benzodioxole oxygen .
- Compared to methyl 4-aminobenzoate, the carbamoyl formamido group enables more complex supramolecular architectures, critical for materials science applications.
Pharmacological and Physicochemical Properties
While specific pharmacological data for the target compound is unavailable, comparisons with benzodioxole-containing drugs (e.g., paroxetine ) highlight:
- Enhanced metabolic stability due to the benzodioxole group.
- Potential CNS activity, though solubility (LogP ~1.8) may limit bioavailability compared to analogues like safrole (LogP ~2.5).
Biologische Aktivität
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.
The biological activity of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. In vitro studies demonstrated significant inhibition with an IC50 value of approximately 0.68 µM .
- Antioxidant Properties : The presence of the benzodioxole group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate and similar compounds:
Case Studies
Several studies have investigated the biological effects of compounds structurally related to methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate:
- Antidiabetic Potential : A study on benzodioxole derivatives revealed significant α-amylase inhibition and reduced blood glucose levels in diabetic mice models. These findings suggest a promising avenue for developing new antidiabetic agents .
- Anticancer Activity : Research has shown that related compounds possess anticancer properties, demonstrating selective cytotoxicity against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
